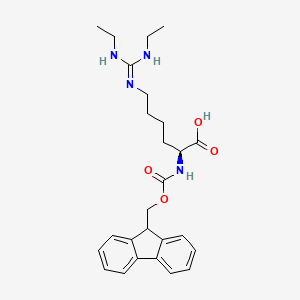

Fmoc-harg(ET)2-OH

Description

Contextualizing Fmoc-hArg(Et)2-OH within Modern Peptide Chemistry

Modern peptide chemistry heavily relies on the Fmoc/tBu (tert-butyl) strategy for solid-phase peptide synthesis, a method favored for its milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. publish.csiro.au The Fmoc group is stable to acidic conditions used for the cleavage of side-chain protecting groups but is readily removed by a weak base, typically piperidine (B6355638). publish.csiro.au This orthogonality is a cornerstone of modern SPPS, allowing for the stepwise and controlled assembly of complex peptide sequences. nih.gov

Within this framework, the choice of side-chain protecting groups for trifunctional amino acids like arginine is critical to prevent unwanted side reactions. Arginine, with its highly basic guanidinium (B1211019) group, presents a particular challenge. While derivatives like Fmoc-Arg(Pbf)-OH (where Pbf is 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are widely used, they can sometimes lead to side reactions such as lactam formation. chempep.comsigmaaldrich.cn this compound offers an alternative by modifying the guanidinium group itself with ethyl groups, which can influence the steric and electronic properties of the side chain, potentially altering coupling efficiency and the final properties of the peptide.

The incorporation of the homoarginine backbone, which is one methylene (B1212753) group longer than arginine, serves a dual purpose. It can act as a mimic of arginine in biological systems while conferring increased resistance to enzymatic degradation by proteases like trypsin, which typically cleaves at the C-terminus of arginine and lysine (B10760008) residues. This enhanced stability is a highly desirable trait in the development of therapeutic peptides. nih.gov

Historical Development and Significance of Homoarginine Derivatives in Synthetic Methodologies

The concept of peptide synthesis dates back to the early 20th century, with the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, being introduced in 1932. mdpi.com The advent of solid-phase peptide synthesis by Bruce Merrifield in 1963 revolutionized the field, making the synthesis of longer and more complex peptides feasible. bachem.com The introduction of the Fmoc protecting group by Carpino and Han in 1970 provided a milder and orthogonal alternative to the Boc group, and by the late 1970s, it was adapted for solid-phase applications. mdpi.com

Homoarginine itself was first explored in the context of peptide synthesis as a means to probe the structural and functional requirements of arginine residues in bioactive peptides. Early methods for its synthesis involved the guanidination of lysine. acs.org The realization that replacing arginine with homoarginine could enhance a peptide's resistance to enzymatic degradation was a significant milestone. This property became particularly important in the design of peptide drugs with improved pharmacokinetic profiles.

The development of gonadotropin-releasing hormone (GnRH) analogs in the latter half of the 20th century for various therapeutic applications, including in fertility treatments and for hormone-dependent cancers, spurred the synthesis of numerous modified peptides. wikipedia.orgnih.gov Researchers began to systematically substitute amino acids in the native GnRH decapeptide to create both agonists and antagonists with improved potency and duration of action. The introduction of unnatural amino acids, including homoarginine and its derivatives, at specific positions was a key strategy. The development of third-generation GnRH antagonists with reduced side effects often involved modifications at multiple positions, including the incorporation of homoarginine derivatives to enhance biological activity and stability. scienceopen.com this compound emerged as a specialized building block in this context, particularly for the synthesis of the GnRH antagonist Ganirelix. chempep.comiris-biotech.de

Scope and Research Objectives for this compound Investigations in Chemical Science

The primary application and a major research objective for utilizing this compound is in the synthesis of the GnRH antagonist Ganirelix. chempep.comiris-biotech.demdpi.com Ganirelix is used in assisted reproduction technologies to prevent premature ovulation. scienceopen.com The synthesis of Ganirelix and its impurities is a key area of investigation, with research focusing on optimizing synthetic routes to improve yield and purity. researchgate.net Some synthetic strategies even explore replacing this compound with other precursors like Fmoc-Lys(Boc)-OH due to the high cost of the former, followed by side-chain modification to form the diethyl-homoarginine residue. researchgate.net

Broader research objectives involving this compound and similar homoarginine derivatives include:

Structure-Activity Relationship (SAR) Studies: Investigating how the incorporation of diethyl-homoarginine in place of arginine affects the biological activity of peptides. This includes studying the impact on receptor binding affinity and signal transduction.

Enhancing Enzymatic Stability: Quantifying the increase in resistance to proteolytic enzymes when arginine is replaced by diethyl-homoarginine. This is crucial for designing peptide drugs with longer half-lives in vivo. nih.gov

Development of Novel Peptide Therapeutics: Utilizing this compound in the synthesis of new peptide-based drugs beyond GnRH antagonists, where enhanced stability and modified biological activity are desired.

Detailed Research Findings

While direct comparative studies detailing the coupling efficiency of this compound against other arginine derivatives are not extensively published, research on arginine coupling in SPPS highlights general challenges. The bulky and basic nature of the arginine side chain can lead to incomplete coupling reactions and side reactions like δ-lactam formation, particularly with derivatives like Fmoc-Arg(Pbf)-OH. sigmaaldrich.cn The use of N,N'-diethyl protection on the homoarginine side chain in this compound is a strategy to mitigate some of these issues by altering the nucleophilicity and steric hindrance of the guanidinium group.

In the context of GnRH antagonist synthesis, the use of dialkyl-D-homoarginine at position 6 has been shown to be influential. A 1994 study on GnRH superagonists in goldfish demonstrated the significant impact of such modifications on gonadotropin-II and growth hormone release, highlighting the importance of the side-chain structure for biological activity. chempep.comiris-biotech.de

The synthesis of Ganirelix, a complex decapeptide, requires efficient and clean coupling of each amino acid. The choice of this compound as a building block, despite its cost, underscores its effectiveness in achieving the desired product with high purity, which is a critical requirement for pharmaceutical applications. mdpi.com The presence of impurities, such as des-ethyl-Ganirelix, where one of the ethyl groups is missing, has been identified in some commercial sources, prompting research into the synthesis and characterization of these byproducts to ensure the quality of the final drug substance. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound *

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N',N''-diethyl-L-homoarginine hydrochloride | iris-biotech.de |

| CAS Number | 1864003-26-8 | iris-biotech.de |

| Molecular Formula | C₂₆H₃₄N₄O₄·HCl | iris-biotech.de |

| Molecular Weight | 503.04 g/mol (as hydrochloride salt) | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | iris-biotech.de |

| Enantiomeric Purity | ≥99.7% | iris-biotech.de |

| Storage Temperature | -20°C | iris-biotech.de |

Data is typically provided for the hydrochloride salt form of the compound.

Table 2: Representative Spectroscopic Data for Fmoc-Protected Amino Acids

| Spectroscopic Data | Expected Characteristics for this compound |

| ¹H NMR | Characteristic signals for the Fmoc group protons (typically in the range of 7.2-7.8 ppm), signals for the α-proton and side-chain methylene protons of the homoarginine backbone, and signals for the ethyl groups (triplets and quartets). |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the Fmoc and carboxylic acid groups, aromatic carbons of the fluorenyl group, and aliphatic carbons of the homoarginine side chain and ethyl groups. |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular formula. |

Properties

IUPAC Name |

(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJZMFWCVWKLHC-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of Fmoc Harg Et 2 Oh into Solid Phase Peptide Synthesis Spps

Fundamental Principles of Fmoc-Based SPPS Incorporating Fmoc-hArg(Et)2-OH as a Building Block

Fmoc-based SPPS is a cyclical process that builds a peptide chain while it is anchored to an insoluble resin support. google.comluxembourg-bio.com The fundamental principle lies in the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the alpha-amino group of the incoming amino acid. This allows for an orthogonal protection strategy, where acid-labile protecting groups are typically used for the permanent protection of reactive amino acid side chains. nih.gov

The standard SPPS cycle, when incorporating a building block like this compound, consists of the following steps:

Resin Swelling: The solid support, typically a polystyrene or polyethylene (B3416737) glycol-based resin, is swollen in a suitable solvent like N,N-dimethylformamide (DMF) to ensure all reactive sites are accessible. uci.edu

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a basic solution, most commonly 20% piperidine (B6355638) in DMF. luxembourg-bio.comuci.edu This exposes a free amine, ready for the next coupling reaction.

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct by-product.

Coupling: The carboxyl group of the incoming amino acid, in this case, this compound, is activated by a coupling reagent and then added to the resin. The activated acid reacts with the free amine on the peptide-resin, forming a new peptide bond. luxembourg-bio.com Due to the steric bulk of the diethylated guanidino group, this step is critical and often requires optimized conditions.

Washing: A final wash cycle removes excess reagents and by-products, leaving the newly elongated peptide chain ready for the next cycle.

This entire process is repeated until the desired peptide sequence is fully assembled. The use of this compound is exemplified in the synthesis of the decapeptide Ganirelix, where it is incorporated at positions 6 (D-isomer) and 8 (L-isomer). nih.govgoogle.com The diethyl protection on the guanidino group enhances hydrophobicity and modulates receptor interactions, but its bulk presents a significant synthetic challenge. nih.gov

Strategic Incorporation of this compound into Peptide Sequences

The successful incorporation of the sterically demanding this compound residue is highly dependent on the careful selection of coupling methodology and the fine-tuning of reaction parameters. The challenges are twofold: overcoming the steric hindrance to achieve complete coupling and preventing potential side reactions, such as epimerization.

The choice of coupling reagent is paramount for acylating the free amine with the bulky this compound. While standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) are effective for many amino acids, hindered couplings often require more potent activators. bachem.com Aminium/uronium and phosphonium (B103445) salt-based reagents are generally preferred for such difficult couplings as they rapidly generate highly reactive acyl-intermediate species. bachem.com

For a sterically hindered building block like this compound, reagents such as HATU, HBTU, or COMU are typically employed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). These combinations promote efficient peptide bond formation while minimizing side reactions.

Table 1: Common Coupling Reagents for Fmoc-SPPS and Suitability for Hindered Residues

| Reagent Class | Example Reagent | Abbreviation | Notes on Application for Hindered Couplings |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Often used with additives like OxymaPure or HOBt. Can be effective, but may require longer reaction times or elevated temperatures for hindered residues. rsc.org |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient and fast-acting. A preferred choice for difficult sequences and sterically hindered amino acids due to the formation of a highly reactive HOAt ester. bachem.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A common and effective reagent, slightly less reactive than HATU but widely used for routine and challenging couplings. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A powerful coupling reagent suitable for hindered systems. Generates HOBt as a by-product. |

Beyond selecting a potent coupling reagent, optimizing the reaction conditions is crucial for ensuring a high yield of the desired peptide. Key parameters include reagent concentration, reaction time, and temperature. For difficult couplings involving residues like this compound, strategies often involve:

Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.

Extended Coupling Times: While standard couplings are often complete within 30-60 minutes, hindered residues may require several hours. uci.edu Reaction progress should be monitored using a qualitative method like the Kaiser test to confirm the absence of free amines before proceeding.

Elevated Temperature: Increasing the reaction temperature can significantly enhance coupling kinetics. Microwave-assisted SPPS, for example, is particularly effective for driving difficult couplings of bulky amino acids to completion quickly and efficiently.

Solvent Choice: While DMF is the standard, alternative solvents with better swelling properties or the ability to disrupt peptide aggregation can be beneficial. For instance, N-butylpyrrolidinone (NBP) has been explored, though its higher viscosity may require elevated temperatures to ensure efficient penetration of the coupling cocktail into the resin. rsc.org

A significant side reaction associated with arginine derivatives is the intramolecular cyclization to form an inactive δ-lactam, which consumes the activated amino acid and prevents it from coupling to the peptide chain. rsc.org This is particularly problematic with pre-activation strategies. An in situ activation approach, where the coupling reagent is added directly to the resin after the addition of the protected amino acid, is often preferred to minimize the lifetime of the activated species in solution and thereby reduce the risk of lactam formation.

Table 2: Strategies for Optimizing Hindered Couplings

| Parameter | Standard Condition | Optimized Strategy for Hindered Residues | Rationale |

|---|---|---|---|

| Reagent Stoichiometry | 1.5 - 2.0 equivalents | 3.0 - 5.0 equivalents | Drives reaction equilibrium towards product formation. |

| Reaction Time | 30 - 60 minutes | 2 - 12 hours | Allows sufficient time for the sterically hindered reaction to reach completion. uci.edu |

| Temperature | Room Temperature | 40°C - 80°C (Conventional or Microwave) | Increases reaction rate and helps overcome activation energy barriers. |

| Activation Method | Pre-activation | In situ activation | Minimizes side reactions like δ-lactam formation by reducing the time the activated amino acid spends in solution before coupling. rsc.org |

Maintaining the stereochemical purity of the incorporated amino acid is critical, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in racemization. bachem.comnih.gov

For residues like this compound, the risk of epimerization is highest during the coupling step, especially when strong bases and extended reaction times are used. Histidine and Cysteine are notoriously prone to this side reaction, and the principles for mitigating it can be applied to other sterically hindered residues. nih.gov

Strategies to minimize epimerization include:

Choice of Coupling Additive: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) is standard practice. These additives form active esters that are less prone to racemization than other intermediates (e.g., symmetrical anhydrides) and can suppress side reactions. bachem.com

Base Selection and Concentration: While a base is required for aminium/uronium salt-mediated couplings, using a less hindered base (e.g., NMM instead of DIPEA) or minimizing the amount of base can reduce the rate of α-proton abstraction.

Avoiding Prolonged Pre-activation: The longer an amino acid remains in its activated state in the presence of a base before coupling, the higher the risk of racemization. nih.gov This further supports the use of in situ activation protocols for at-risk residues.

Advanced SPPS Techniques Utilizing this compound

For the synthesis of long or complex peptides, a stepwise, one-by-one amino acid addition can be inefficient. Advanced techniques like fragment-based synthesis offer a powerful alternative.

Considerations for Large-Scale Peptide Synthesis Incorporating this compound

The transition from laboratory-scale synthesis to large-scale industrial production of peptides presents a unique set of challenges, particularly when incorporating non-standard amino acid derivatives like Nα-Fmoc-Nω,Nω'-diethyl-L-homoarginine (this compound). While the use of Fmoc chemistry is the predominant method for commercial solid-phase peptide synthesis (SPPS) due to its milder reaction conditions compared to Boc-chemistry, the specific properties of each building block can have a profound impact on the efficiency, purity, and economic viability of the manufacturing process. google.comnih.gov

Coupling Kinetics and Steric Hindrance

A primary consideration for any amino acid derivative in SPPS is its coupling efficiency. The guanidino group of arginine must be protected to prevent side reactions and improve solubility in common SPPS solvents. nih.gov However, these protecting groups can introduce significant steric bulk, which can impede the coupling reaction. The Nω,Nω'-diethyl groups on this compound present a distinct steric profile compared to more common sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).

This steric hindrance can lead to slower or incomplete coupling reactions. In a large-scale setting, this is highly problematic as it can result in a higher prevalence of deletion sequences (peptides missing the intended arginine residue), which are often difficult to separate from the target peptide during purification. iris-biotech.de

Furthermore, the activation of the carboxyl group of arginine derivatives is known to be susceptible to a significant side reaction: the formation of a δ-lactam. nih.gov This intramolecular cyclization results in the consumption of the activated amino acid, rendering it unable to couple to the growing peptide chain. nih.gov This side-reaction reduces the effective concentration of the activated amino acid, which can lead to incomplete coupling and the formation of deletion impurities. To counteract this, manufacturing protocols often require repeated or prolonged coupling steps and the use of a greater excess of the expensive amino acid derivative and coupling reagents, which significantly increases production costs. nih.govluxembourg-bio.com While the homoarginine backbone of this compound creates a six-membered ring upon lactamization (a δ-lactam), the fundamental issue of reagent consumption remains a critical process consideration.

| Protecting Group | Key Characteristics & Large-Scale Considerations |

| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Pros: Most common and labile sulfonyl group, good solubility. Cons: Can lead to sulfonation of tryptophan residues during cleavage; steric bulk can slow coupling. peptide.com |

| Pmc (Pentamethylchroman-sulfonyl) | Pros: Similar to Pbf. Cons: More acid-stable than Pbf, requiring stronger cleavage conditions which can be detrimental at scale. |

| NO₂ (Nitro) | Pros: Very stable; prevents δ-lactam formation. nih.govCons: Requires harsh, often toxic reagents (e.g., SnCl₂) for removal, which is undesirable in large-scale GMP manufacturing. Can lead to ornithine side products. nih.govpeptide.com |

| (Et)₂ (Diethyl) | Pros (Inferred): Likely stable to standard Fmoc-SPPS conditions. May offer a different solubility profile. Cons (Inferred): Significant steric bulk could lower coupling efficiency, requiring longer reaction times or more potent coupling agents. Potential for incomplete coupling leading to higher deletion impurities and complex purification. |

Process Optimization and Economic Impact

The economic feasibility of a large-scale peptide synthesis campaign is a critical driver of process development. The choice of raw materials, particularly non-standard amino acid derivatives, has a direct and significant impact on the final cost of the Active Pharmaceutical Ingredient (API).

Key economic and process factors influenced by the use of this compound include:

Raw Material Cost: Specialized derivatives like this compound are typically more expensive to manufacture than standard protected amino acids due to more complex synthetic routes and lower market demand.

Cycle Time: Slower coupling kinetics may require extending reaction times for the this compound incorporation step. In a multi-kilogram scale synthesis involving thousands of individual reaction cycles, even a small increase in time for one step can add hours or days to the total manufacturing timeline, impacting plant capacity and operational costs.

Solvent Consumption: The need for extra washes or the use of larger volumes to ensure solubility and reaction efficiency contributes to the high process mass intensity (PMI) of SPPS. nih.gov This increases costs associated with solvent procurement and waste disposal, which are major environmental and economic concerns for the pharmaceutical industry. nih.gov

| Parameter | Standard SPPS (e.g., with Fmoc-Arg(Pbf)-OH) | SPPS with this compound (Projected Impact) |

| Derivative Cost | Moderate to High | High to Very High |

| Coupling Time | Standard (e.g., 1-2 hours) | Potentially Increased (e.g., >2 hours or double coupling) |

| Reagent Excess | Typically 1.5 - 3 equivalents | Potentially Higher (e.g., >3 equivalents) |

| Crude Purity | Variable, dependent on sequence | Potentially Lower due to deletion sequences |

| Purification | Standard (often single-pass HPLC) | Potentially Complex (multi-pass HPLC, lower yield) |

| Overall Cost | Baseline | Increased |

Ultimately, the successful large-scale incorporation of this compound requires rigorous process optimization. Small-scale trial syntheses are essential to determine the ideal coupling agents (e.g., carbodiimides like DIC vs. uronium/phosphonium salts like HATU/PyBOP), optimal reaction times, and temperature profiles that balance efficiency with the minimization of side reactions like racemization. iris-biotech.depeptide.com

Fmoc Harg Et 2 Oh in Derivatization and Bioconjugation Strategies

Chemoselective Derivatization of Fmoc-hArg(Et)2-OH Side Chains for Advanced Applications

Chemoselective derivatization of amino acid side chains is a key strategy for tailoring peptide properties and enabling advanced applications. While the ethyl groups on the guanidino group of hArg(Et)2 protect it during standard Fmoc-SPPS, they also alter its chemical nature compared to the native guanidino group of arginine or homoarginine. This modification can influence the reactivity and potential sites for further derivatization.

The concept of chemoselective modification involves targeting specific functional groups within a molecule while leaving others untouched. In the context of peptides containing hArg(Et)2, potential chemoselective reactions could involve the N-terminus, C-terminus, or other amino acid side chains present in the peptide sequence, depending on the protecting group strategy employed during synthesis. Strategies for site-selective modification of peptide backbones and side chains are actively being developed, utilizing various chemical approaches including those that exploit the inherent reactivity of amino acid functionalities or introduce new reactive handles rsc.orgnih.gov.

The ethylation of the homoarginine guanidino group in this compound would likely reduce the basicity and nucleophilicity of the nitrogen atoms compared to the unprotected guanidine (B92328). This altered reactivity profile could be exploited for specific derivatization reactions that are orthogonal to the reactivity of other functional groups in a peptide. For instance, if the peptide contains other nucleophilic residues like lysine (B10760008) or cysteine, the less reactive ethylated guanidine might allow for selective modification at these other sites. Conversely, deprotection of the hArg(Et)2 side chain after peptide synthesis would regenerate a modified guanidine that could potentially be targeted for specific conjugations.

Application of this compound as a Cleavable Linker in Molecular Conjugates

Fmoc-D-homoArg(Et)2-OH (hydrochloride), a related compound, has been explored for use as a cleavable linker in antibody-drug conjugates (ADCs) medchemexpress.com. Cleavable linkers are designed to be stable in circulation but undergo cleavage at a specific site, often within the tumor microenvironment or inside target cells, to release the cytotoxic payload tcichemicals.comproteogenix.science.

The utility of a linker depends on its stability and the mechanism by which it is cleaved. Common cleavage mechanisms for linkers in molecular conjugates include enzymatic cleavage, pH-sensitive hydrolysis, or reduction tcichemicals.comproteogenix.science. The incorporation of a modified amino acid like hArg(Et)2 within a linker structure could potentially influence its susceptibility to enzymatic degradation or other cleavage mechanisms. For example, dipeptide linkers containing specific amino acid sequences like valine-citrulline are known to be cleaved by lysosomal enzymes such as cathepsin B, which are abundant in the lysosomes of target cells tcichemicals.comproteogenix.science.

Functionalization and Modification of Peptides Containing this compound Residues for Enhanced Properties

Incorporating modified amino acids like hArg(Et)2 into peptides can be a strategy to enhance their properties, such as stability, bioactivity, and targeting capabilities abyntek.commdpi.comacs.org. Peptides containing hArg(Et)2 residues can undergo further functionalization and modification after synthesis to introduce new functionalities or improve existing characteristics.

Strategies for Post-Synthetic Modification of hArg(Et)2-containing Peptides

Post-synthetic modification (PSM) allows for the introduction of diverse chemical functionalities into peptides after the completion of the peptide chain assembly abyntek.comacs.org. This approach is particularly useful when the desired modification is incompatible with standard SPPS procedures or protecting group strategies.

For peptides containing hArg(Et)2, post-synthetic modification strategies could target the N-terminus, C-terminus, or other reactive side chains if the ethylated guanidino group remains protected or is selectively deprotected. Common PSM techniques include:

Conjugation: Attaching functional molecules such as fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs via amide coupling, click chemistry, or thiol-maleimide chemistry abyntek.com. The modified guanidino group, if deprotected, could potentially be a site for such conjugations, although its reactivity would differ from that of a native arginine or lysine side chain.

Labeling: Incorporating isotopic labels or fluorescent tags for imaging or analytical purposes abyntek.com.

Cyclization: Forming cyclic peptide structures, which can enhance stability and alter conformation nih.gov.

Incorporation of Non-Natural Amino Acids: While hArg(Et)2 is itself a modified/non-natural amino acid in the context of standard proteinogenic residues, further modifications could involve reacting the peptide with molecules that mimic or introduce other non-natural amino acid features abyntek.com.

The choice of PSM strategy for hArg(Et)2-containing peptides would depend on the specific site of modification and the desired functional group. If the ethyl groups are removed post-synthesis, the regenerated homoarginine guanidine could participate in reactions typical of arginine side chains, such as guanidination or reaction with activated esters, albeit with potentially altered kinetics due to the homo-arginine structure. If the ethyl groups remain, the modified guanidine might require specific reaction conditions or be less reactive towards certain reagents.

Implications for Peptide Stability and Enzymatic Resistance

The incorporation of modified amino acids, including dialkylated homoarginine derivatives like hArg(Et)2, can significantly impact peptide stability, particularly against enzymatic degradation acs.orgmdpi.comnih.govpnas.org. Peptidases and proteases are enzymes that cleave peptide bonds, and their activity is often dependent on the specific amino acid sequence and the chemical nature of the side chains.

Replacing a natural amino acid with a modified version can alter the recognition site for these enzymes, leading to increased resistance to proteolytic cleavage acs.orgmdpi.comnih.govpnas.org. Specifically, modifications to the side chain, such as the ethylation of the homoarginine guanidino group in hArg(Et)2, can sterically hinder enzyme binding or alter the electronic properties of the scissile peptide bond, making it less susceptible to hydrolysis.

Studies have shown that modifications to arginine and lysine residues, which are targets for enzymes like trypsin, can enhance peptide stability nih.gov. For example, altering the side chain length of arginine or lysine has been shown to result in increased resistance towards tryptic degradation nih.gov. Fmoc-D-homoArg(Et)2-OH hydrochloride is described as a Fmoc-protected derivative of D-Homoarginine (HArg) that renders peptides and proteins resistant to proteolysis by trypsin medchemexpress.com. This suggests that the ethylation of the homoarginine side chain, especially in the D-configuration, can confer proteolytic stability.

The enhanced enzymatic resistance of peptides containing hArg(Et)2 can lead to improved pharmacokinetic properties, such as a longer serum half-life, which is crucial for therapeutic applications mdpi.compnas.org. This increased stability allows the peptide to remain intact and active in biological environments for a longer duration, potentially reducing the required dosage or frequency of administration.

However, it is important to note that while modifications can improve stability against certain enzymes, they might also affect interactions with target molecules or cellular uptake. The balance between enhanced stability and preserved bioactivity is a critical consideration in the design of modified peptides for therapeutic or research purposes.

Mechanistic and Theoretical Considerations in Fmoc Harg Et 2 Oh Chemistry

Reaction Kinetics and Thermodynamics of Fmoc-hArg(Et)2-OH in Peptide Coupling Reactions

The efficiency and yield of peptide synthesis steps involving this compound are directly influenced by the kinetics and thermodynamics of the coupling reactions. Peptide bond formation typically involves the activation of the carboxyl group of the incoming Fmoc-protected amino acid, followed by nucleophilic attack by the free N-terminus of the growing peptide chain on the solid support wpmucdn.com. The rate of this reaction is dependent on various factors, including the nature of the activated species, the coupling reagent system employed, the solvent, temperature, and the specific amino acid residue being coupled.

Factors influencing coupling kinetics and thermodynamics for protected amino acids like this compound include:

Coupling Reagent System: Different coupling reagents (e.g., carbodiimides, uronium, or phosphonium (B103445) salts often in combination with additives like HOBt or HOAt) activate the carboxyl group with varying efficiencies and can influence reaction rates and the propensity for side reactions wpmucdn.com.

Solvent Effects: The polarity and solvating properties of the reaction medium, typically dimethylformamide (DMF) in Fmoc SPPS, affect the solubility of the protected amino acid and reagents, as well as the transition state energy of the coupling reaction unifi.it.

Steric Hindrance: The bulky Fmoc group and the diethyl-protected homoarginine side chain can introduce steric hindrance, potentially slowing down the coupling reaction compared to less hindered amino acids.

Temperature: Increasing the reaction temperature generally increases reaction rates, but can also increase the risk of side reactions like epimerization or aspartimide formation chemrxiv.org.

Optimizing coupling conditions for this compound thus involves selecting an appropriate coupling reagent and solvent system that balances reactivity with minimal side product formation.

Role of the Diethyl Guanidine (B92328) Protection in this compound Reactivity and Side Reaction Suppression

The guanidine group of arginine and homoarginine is highly basic and nucleophilic, which necessitates its protection during peptide synthesis to prevent undesired side reactions. These side reactions can include acylation of the guanidine group, branching of the peptide chain, or interaction with coupling reagents peptide.compeptide.com. The diethyl (Et)2 protection on the guanidine nitrogen atoms in this compound serves to mitigate these issues.

The diethyl groups sterically hinder the nucleophilic attack of the guanidine nitrogen atoms on activated carboxyl groups or coupling reagents. This steric bulk reduces the basicity of the guanidine moiety, making it less reactive under the standard peptide coupling conditions evitachem.comchemimpex.com. By blocking the reactive sites on the guanidine group, the diethyl protection ensures that the primary amine at the α-carbon is the predominant nucleophile participating in peptide bond formation.

Furthermore, the diethyl protection can help suppress intramolecular side reactions that might occur if the guanidine group were unprotected or less effectively protected. For instance, an unprotected guanidine could potentially cyclize onto an activated carboxyl group within the same peptide chain under certain conditions. The diethyl groups reduce the likelihood of such unfavorable intramolecular events.

The choice of the diethyl protecting group, as opposed to other common arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), influences the lability of the side chain protection and its removal conditions iiitd.edu.inpeptide.com. The diethyl groups are typically cleaved under different conditions compared to the Fmoc group, contributing to the orthogonal protection strategy commonly employed in SPPS.

Computational Chemistry Approaches to Understand this compound Reactivity Profiles

Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction pathways of molecules like this compound researchgate.net. While specific computational studies on this compound were not found in the provided search results, these methods can be applied to understand various aspects of its behavior in peptide synthesis.

Computational approaches can be used to:

Determine Molecular Geometry and Electronic Structure: Calculate optimized 3D structures and electron distribution within this compound, identifying reactive centers and potential sites for side reactions.

Study Reaction Mechanisms: Model the transition states and energy barriers for peptide coupling reactions involving this compound, providing a deeper understanding of the reaction pathway and factors affecting the rate.

Assess Protecting Group Effects: Quantify the electronic and steric effects of the diethyl guanidine protection on the reactivity of the α-amino group and the guanidine side chain.

Predict Side Reaction Pathways: Investigate the feasibility and kinetics of potential side reactions, such as epimerization at the α-carbon or unintended reactions involving the protected guanidine.

Evaluate Solvent Effects: Simulate the influence of different solvents on the reaction energetics and molecular conformation.

By providing a molecular-level understanding, computational chemistry can complement experimental studies, aiding in the rational design of synthetic strategies and the prediction of potential challenges when incorporating this compound into complex peptide sequences.

Interplay of Protecting Group Lability and Side Chain Reactivity in Complex Peptide Systems

In the synthesis of complex peptides containing multiple reactive functional groups, the interplay between the lability of the Nα-Fmoc protecting group, the side chain protecting groups (such as the diethyl on homoarginine), and the reactivity of other amino acid side chains is critical for successful assembly. Fmoc-based SPPS relies on orthogonal protection strategies, where different protecting groups are removed under distinct conditions masterorganicchemistry.compeptide.comsemanticscholar.orgnih.gov. The Fmoc group is base-labile, typically removed with piperidine (B6355638) masterorganicchemistry.comuci.edu. The diethyl guanidine protection on homoarginine is designed to be stable under these basic conditions but removed during the final cleavage of the peptide from the resin and global deprotection step, usually under acidic conditions evitachem.com.

However, challenges can arise in complex sequences:

Premature Side Chain Deprotection: If the side chain protection is not sufficiently stable, it might be partially removed during Fmoc deprotection cycles, leading to side reactions or branching.

Incomplete Side Chain Deprotection: Conversely, if the side chain protection is too stable, it may not be completely removed during the final deprotection, resulting in a heterogeneous mixture of products.

Side Reactions During Fmoc Cleavage: Basic conditions used for Fmoc removal can sometimes induce side reactions involving other amino acid residues, such as aspartimide formation or pyroglutamate (B8496135) formation from glutamine peptide.com. The presence of a protected, yet still somewhat nucleophilic, guanidine could potentially influence these processes.

Compatibility with Other Protecting Groups: The diethyl protection must be compatible with the protecting groups used for other amino acid side chains in the sequence (e.g., tert-butyl ethers for Ser, Thr, Tyr; Trt for His, Cys, Asn, Gln; Boc for Lys) and the resin linker peptide.com.

Analytical Methodologies for Characterizing Fmoc Harg Et 2 Oh and Its Incorporation Products

Spectroscopic Techniques for Monitoring Fmoc-hArg(Et)2-OH Purity and Reaction Progress

Spectroscopic methods provide valuable information regarding the structure and purity of this compound and can be used to monitor reaction progress.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of characteristic functional groups in this compound, such as the carbonyl stretch from the Fmoc group and the amide stretches from the amino acid backbone. Identity confirmation by IR is a standard analytical test scientificlabs.co.uksigmaaldrich.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Fmoc group has a strong absorbance in the UV region, typically around 260-300 nm nih.govsigmaaldrich.com. UV-Vis spectroscopy is routinely used to quantify the concentration of Fmoc-protected amino acids and to monitor the deprotection step in Fmoc-SPPS by measuring the absorbance of the liberated dibenzofulvene-piperidine adduct nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying impurities. Detailed analysis of chemical shifts and coupling patterns provides definitive proof of the compound's identity and can reveal the presence of structural isomers or other contaminants. NMR analysis is a common method for characterization of protected amino acids and peptides nih.govcore.ac.uk.

Chromatographic Methods for Assessing Coupling Efficiency and Product Homogeneity in SPPS

Chromatographic techniques are indispensable for evaluating the efficiency of coupling reactions during SPPS and for assessing the purity and homogeneity of the synthesized peptides.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and checking the purity of this compound scientificlabs.co.uk. Different solvent systems can be used to optimize separation based on the polarity of the compound and potential impurities. TLC is often used as a qualitative or semi-quantitative method for purity assessment merck-lifescience.com.tw.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for analyzing the purity of this compound and the homogeneity of synthesized peptides scientificlabs.co.ukmerck-lifescience.com.twsigmaaldrich.comejbiotechnology.infokilobio.comresearchgate.net. By separating compounds based on their hydrophobicity, RP-HPLC can effectively resolve the target peptide from deletion sequences, truncated sequences, and other impurities that may arise during SPPS luxembourg-bio.comresearchgate.net. The purity of Fmoc-amino acids is typically specified as a percentage determined by HPLC area normalization scientificlabs.co.uksigmaaldrich.commerck-lifescience.com.twsigmaaldrich.com. Optimized HPLC methods are crucial for clearly separating impurities from the main Fmoc-amino acid peak, enabling accurate quantitation merck-lifescience.com.twsigmaaldrich.com.

Gas Chromatography (GC): While less common for directly analyzing this compound or large peptides, GC can be used for the quantitative determination of certain volatile impurities, such as residual solvents or acetic acid, in Fmoc-amino acids merck-lifescience.com.twsigmaaldrich.com. Acetic acid contamination, for instance, can lead to chain termination during SPPS and is difficult to detect by HPLC or ¹H NMR merck-lifescience.com.twsigmaaldrich.com.

Chromatographic data, particularly from HPLC, is crucial for determining the yield and purity of synthesized peptides. The HPLC purity is typically obtained by integrating the main peak in the chromatogram mdpi.com.

Advanced Mass Spectrometry Applications in this compound Peptide Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structure of peptides containing this compound, aiding in their identification and characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for analyzing peptides. It provides accurate mass measurements of intact peptides and can help confirm the incorporation of this compound by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the target peptide ejbiotechnology.inforesearchgate.netmdpi.com. ESI-MS can also detect the presence of impurities with different molecular weights.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another widely used technique for peptide analysis, particularly for larger peptides. Similar to ESI-MS, it provides molecular weight information and can be used to characterize synthetic products nih.gov.

Tandem Mass Spectrometry (MS/MS): MS/MS involves fragmenting selected ions and analyzing the resulting fragment ions. This technique provides structural information about the peptide sequence and can be used to confirm the position of modified amino acids like homoarginine with diethyl groups. MS/MS is invaluable for identifying and characterizing peptide impurities and sequence variants nih.gov.

While ESI-MS is considered non-quantitative for purity assessment, it is essential for molecular weight confirmation researchgate.net.

Quality Control and Impurity Profiling of this compound

Rigorous quality control of this compound is essential to ensure successful peptide synthesis. This involves assessing its purity, enantiomeric purity, and the levels of specific impurities that can negatively impact coupling efficiency and peptide quality.

Common impurities in Fmoc-amino acids can arise from side reactions during their synthesis and include β-alanyl impurities, dipeptides, and side-chain unprotected Fmoc-amino acids merck-lifescience.com.twsigmaaldrich.comresearchgate.net. Free amino acids, resulting from incomplete Fmoc protection, can lead to double insertions during SPPS merck-lifescience.com.twsigmaaldrich.com. Acetic acid contamination can cause chain termination merck-lifescience.com.twsigmaaldrich.com.

Quality control methods for this compound typically include:

Enantiomeric Purity: The enantiomeric purity (e.g., the ratio of L-isomer to D-isomer) is critical, as even small amounts of the incorrect enantiomer can lead to the synthesis of diastereomeric peptides that are difficult to separate from the target product iris-biotech.deiris-biotech.demerck-lifescience.com.twsigmaaldrich.com. Enantiomeric purity is usually determined by chiral HPLC or GC after derivatization merck-lifescience.com.twsigmaaldrich.comresearchgate.net.

Water Content: Determined by Karl Fischer titration kilobio.com.

Residual Solvents: Analyzed by GC kilobio.com.

Specific Impurity Assays: Quantitative methods, such as GC for free amino acids and specific assays for acetic acid, are employed to control levels of problematic impurities merck-lifescience.com.twsigmaaldrich.com.

Certificates of Analysis (COA) from suppliers provide detailed specifications for these parameters, including HPLC purity, enantiomeric purity, and levels of specific impurities medchemexpress.comkilobio.commedchemexpress.com. Reputable suppliers employ optimized analytical methods to ensure accurate quantitation of impurities, even those that might co-elute with the main peak in less optimized systems merck-lifescience.com.twsigmaaldrich.com.

Impurity profiling of peptides synthesized using this compound is also crucial, especially for pharmaceutical applications researchgate.net. Techniques like HPLC and MS are used to identify and quantify impurities such as deletion sequences, truncated sequences, and side-chain modification variants researchgate.netresearchgate.net. For example, des-ethyl-Ganirelix impurities, showing deletion of an ethyl group from the hArg(Et)2 residue, have been identified in the synthesis of Ganirelix researchgate.net.

Table 1: Typical Analytical Methods for this compound and Peptides

| Analytical Method | Application for this compound | Application for Peptides Containing this compound |

| Spectroscopy | ||

| IR Spectroscopy | Identity confirmation | - |

| UV-Vis Spectroscopy | Quantification, Monitoring Fmoc deprotection | - |

| NMR Spectroscopy | Structure confirmation, Impurity identification | Structure confirmation, Impurity identification |

| Chromatography | ||

| TLC | Reaction monitoring, Purity check | Reaction monitoring |

| HPLC (RP-HPLC) | Purity determination, Impurity quantification | Purity determination, Homogeneity assessment, Impurity profiling |

| GC | Residual solvent analysis, Free amino acid quantitation | - |

| Mass Spectrometry | ||

| ESI-MS | Molecular weight confirmation (less common for starting material) | Molecular weight confirmation, Impurity detection |

| MALDI-MS | Molecular weight confirmation (less common for starting material) | Molecular weight confirmation |

| MS/MS | - | Structural characterization, Impurity identification |

Table 2: Example Purity Specifications for a Protected Amino Acid (based on search results for similar Fmoc-amino acids)

| Parameter | Specification (Example) | Method (Example) |

| Purity | ≥ 98% or ≥ 99% | HPLC |

| Enantiomeric Purity | ≥ 99.7% or ≥ 99.8% | Chiral HPLC/GC |

| Free Amino Acid | ≤ 0.2% | GC |

| Acetate Content | ≤ 0.02% | Specific assay |

Emerging Research Avenues and Future Perspectives for Fmoc Harg Et 2 Oh

Design of Peptidomimetics and Modified Peptides Incorporating Fmoc-hArg(Et)2-OH

This compound is a valuable tool in the design and synthesis of peptidomimetics and modified peptides medchemexpress.comacs.org. Peptidomimetics are compounds that mimic the biological function of peptides but often possess improved properties like enhanced stability against proteolysis or altered pharmacokinetic profiles mdpi.com. The incorporation of non-proteinogenic amino acids, such as homoarginine derivatives, is a key strategy in creating peptidomimetics mdpi.com. Fmoc-D-homoArg(Et)2-OH hydrochloride, for instance, is noted for its ability to render peptides and proteins resistant to proteolysis by trypsin medchemexpress.com. This suggests its utility in designing peptide-based therapeutics or research tools with increased in vivo stability. Furthermore, it can be used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) medchemexpress.com. The diethyl-substituted homoarginine can alter the charge distribution and lipophilicity of the peptide, influencing its interaction with target molecules and cellular membranes. Research into peptidomimetics often involves structure-activity relationship (SAR) studies, where systematic modifications, including the incorporation of modified amino acids, are made to optimize biological activity and pharmacological properties uzh.ch. The Fmoc protection strategy is widely used for the synthesis of such modified peptides and peptidomimetics acs.orgnih.gov.

Q & A

Q. What are the critical considerations for synthesizing Fmoc-hArg(Et)₂-OH with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires controlled protection of the guanidine group and precise optimization of reaction conditions. A validated approach involves using chiral auxiliaries or asymmetric catalysts during the introduction of ethyl (Et) protecting groups. For example, Li et al. (2003) demonstrated that stereochemical control in analogous compounds (e.g., Fmoc-Pmp(Buᵗ)₂-OH) can be achieved using tert-butyl-based protecting groups and low-temperature coupling reactions to minimize racemization . Key parameters include:

- pH stabilization (6.5–7.5) during deprotection to avoid side reactions.

- Use of anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis.

- Monitoring by chiral HPLC to confirm enantiopurity (>98%).

Q. How can researchers characterize the purity and stability of Fmoc-hArg(Et)₂-OH under typical SPPS conditions?

- Methodological Answer : Analytical workflows should combine:

- Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).

- Stability testing under simulated SPPS conditions (e.g., 20% piperidine in DMF for Fmoc deprotection) to detect degradation products. Evidence from Fmoc-Glu-OH safety protocols suggests that thermal decomposition above 40°C may occur, necessitating storage at 2–8°C .

Advanced Research Questions

Q. How do contradictory solubility profiles of Fmoc-hArg(Et)₂-OH in organic solvents impact SPPS coupling efficiency?

- Methodological Answer : Solubility discrepancies (e.g., poor solubility in DMF vs. DCM) can lead to incomplete coupling. A systematic study should:

- Pre-dissolve the compound in a minimal volume of DMSO (5–10%) before adding to the resin.

- Optimize coupling reagents: HATU/HOAt in DMF shows higher efficiency (~90%) compared to DIC/Oxyma .

- Monitor by Kaiser test or FT-IR for unreacted amines.

Data Table :

| Solvent System | Coupling Efficiency (%) | Purity Post-Coupling (%) |

|---|---|---|

| DMF + 5% DMSO | 92 | 95 |

| DCM + 0.1 M HOAt | 78 | 88 |

Q. What experimental strategies address the instability of Fmoc-hArg(Et)₂-OH during prolonged storage?

- Methodological Answer : Instability often arises from hydrolysis of ethyl protecting groups. Mitigation strategies include:

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to minimize moisture exposure .

- Additive stabilization : Co-formulate with 1% ascorbic acid to reduce oxidative degradation .

- Periodic QC checks : Use NMR (¹H and ¹³C) to detect hydrolyzed byproducts (e.g., free guanidine peaks at δ 6.8–7.2 ppm) .

Q. How can researchers resolve conflicting data on the compatibility of Fmoc-hArg(Et)₂-OH with microwave-assisted SPPS?

- Methodological Answer : Contradictions arise from variable microwave power settings and heating durations. A phased approach is recommended:

Baseline validation : Compare manual vs. microwave-assisted coupling (e.g., 30 W for 5 min vs. 50 W for 2 min).

Real-time monitoring : Use in-situ FT-IR to track Fmoc deprotection kinetics .

Post-synthesis analysis : MALDI-TOF MS to confirm peptide integrity.

Key Finding : Microwave settings >50 W cause partial cleavage of ethyl groups, reducing final peptide yield by ~15% .

Data Contradiction Analysis

Q. Why do different studies report varying yields for Fmoc-hArg(Et)₂-OH incorporation into hydrophobic peptide sequences?

- Resolution : Hydrophobic aggregation during SPPS reduces accessibility of the resin-bound peptide. Contradictions are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.